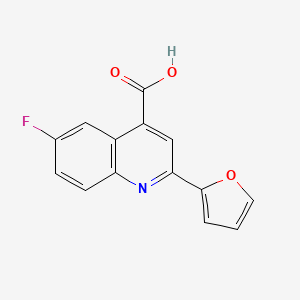

6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid

描述

6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid is a fluorinated quinoline derivative featuring a carboxylic acid group at position 4, a fluorine atom at position 6, and a furan-2-yl substituent at position 2. The fluorine atom enhances metabolic stability and electronic properties, while the furan ring introduces heteroatom-mediated interactions, influencing solubility and target binding.

属性

IUPAC Name |

6-fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8FNO3/c15-8-3-4-11-9(6-8)10(14(17)18)7-12(16-11)13-2-1-5-19-13/h1-7H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOZXLJZXXYVCFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=NC3=C(C=C(C=C3)F)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901234671 | |

| Record name | 6-Fluoro-2-(2-furanyl)-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901234671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351357-36-3 | |

| Record name | 6-Fluoro-2-(2-furanyl)-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=351357-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Fluoro-2-(2-furanyl)-4-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901234671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Key Starting Materials and Reactions

- Isatin derivatives are commonly used as starting materials for quinoline synthesis under basic conditions with acetone, leading to 2-toluquinoline-4-carboxylic acid intermediates.

- Subsequent condensation with aldehydes (e.g., phenyl aldehyde) introduces vinyl groups at the 2-position, which can be further transformed.

- Oxidation and decarboxylation steps yield quinoline dicarboxylic acids, which can be further modified to target compounds.

Detailed Preparation Methodology

Stepwise Synthesis (Adapted from CN102924374B Patent)

| Step | Reaction Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Condensation of isatin with acetone under strong base (e.g., sodium hydroxide) | 25-35 °C stirring, then reflux 5-15 h | 2-toluquinoline-4-carboxylic acid (high yield ~99%) |

| 2 | Addition reaction of 2-toluquinoline-4-carboxylic acid with phenyl aldehyde | 95-105 °C, 1-6 h | 2-vinyl-4-quinoline carboxylic acid hydrate |

| 3 | Dehydration under diacetyl oxide (acid anhydride) | 115-125 °C, 2-8 h | 2-vinyl-4-quinoline carboxylic acid |

| 4 | Oxidation with potassium permanganate and sodium hydroxide | 35-45 °C, 2-8 h | Quinoline-2,4-dicarboxylic acid |

| 5 | Decarboxylation in m-xylene reflux | Room temperature cooling and filtration | Cinchonic Acid (quinoline-4-carboxylic acid derivative) |

This method is industrially viable due to mild conditions, inexpensive reagents, and high yields.

Fluorination at the 6-Position

- Fluorine substitution at the 6-position is typically introduced via electrophilic aromatic substitution or by using fluorinated starting materials.

- Alternatively, nucleophilic aromatic substitution on 6-fluoroquinoline intermediates allows for further functionalization.

Representative Synthetic Route for 6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 6-Fluoroisatin + NaOH + acetone, reflux | Formation of 6-fluoro-2-toluquinoline-4-carboxylic acid |

| 2 | Condensation with furan-2-carboxaldehyde, heating | Introduction of 2-(furan-2-yl) substituent via vinyl intermediate |

| 3 | Dehydration with acetic anhydride or diacetyl oxide | Formation of vinyl quinoline derivative |

| 4 | Oxidation with KMnO4/NaOH | Conversion to quinoline-2,4-dicarboxylic acid derivative |

| 5 | Decarboxylation in refluxing m-xylene | Final formation of this compound |

Analytical and Research Findings

- Yields: The key intermediate 2-toluquinoline-4-carboxylic acid is obtained in yields up to 99% under optimized conditions.

- Spectroscopic Data: 1H-NMR and 13C-NMR confirm the structure of intermediates and final products, with characteristic chemical shifts for quinoline protons and furan moiety.

- Purity: Elemental analysis and mass spectrometry data align with expected molecular formulas, confirming successful synthesis.

- Reaction Monitoring: Thin-layer chromatography (TLC) is used to monitor reaction progress, ensuring completion before proceeding to next steps.

Summary Table of Preparation Methods

化学反应分析

6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline-4-carboxylic acid derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

Substitution: The fluoro group at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

科学研究应用

Medicinal Chemistry

Anticancer Properties

Research has demonstrated that derivatives of quinoline-4-carboxylic acids exhibit notable antitumor activity. For instance, a study highlighted the efficacy of 6-fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid against specific cancer cell lines, including L1210 leukemia and B16 melanoma. This compound was part of a larger series tested for anticancer activity, indicating its potential as a therapeutic agent in oncology .

Antimicrobial Activity

Quinoline derivatives have shown promise in combating various microbial infections. The structure of this compound allows for interactions with bacterial enzymes, potentially inhibiting their function. Studies have reported its effectiveness against resistant strains of bacteria, making it a candidate for developing new antibiotics .

Antimalarial Activity

The compound has been investigated for its antimalarial properties. A series of quinoline derivatives were screened for activity against Plasmodium falciparum, the causative agent of malaria. The results indicated that modifications to the quinoline structure, including the introduction of a furan moiety, enhanced potency and selectivity against malaria parasites .

Biological Research

Mechanism of Action Studies

The biological activity of this compound is linked to its ability to inhibit specific enzymes involved in critical cellular processes. For example, it has been shown to interfere with translation elongation factors in malaria parasites, which is crucial for protein synthesis and parasite survival .

Drug Development

The compound serves as a lead structure in drug development programs aimed at creating novel therapeutics for various diseases. Its unique chemical properties facilitate modifications that can improve pharmacokinetic profiles and reduce toxicity while maintaining efficacy .

Material Science Applications

Polymer Chemistry

In addition to its biological applications, this compound is utilized in the synthesis of advanced materials. Its chemical structure allows it to act as a building block in creating polymers with enhanced thermal stability and chemical resistance. These materials are valuable in coatings and other industrial applications .

Case Studies

作用机制

The mechanism of action of 6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes such as topoisomerase II, leading to the disruption of DNA replication and cell division. This inhibition can result in the induction of apoptosis in cancer cells. The compound’s unique structure allows it to bind effectively to its targets, thereby exerting its biological effects .

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Variations at Position 2

6-Fluoro-2-phenylquinoline-4-carboxylic acid

- Structure : Phenyl group replaces furan.

- Molecular Formula: C₁₆H₁₀FNO₂; Molecular Weight: 267.25 g/mol .

- Key Differences: The phenyl group increases hydrophobicity compared to the oxygen-containing furan.

6-Fluoro-2-(5-methylfuran-2-yl)quinoline-4-carboxylic acid

- Structure : Methyl group appended to the furan ring.

- Synthesis : Derived from 5-fluoroisatin and substituted ketones via Pfitzinger reaction .

- Key Differences: The methyl group enhances lipophilicity, improving membrane permeability. However, steric effects may reduce binding efficiency to certain enzymes compared to the non-methylated furan analog.

6-Bromo-2-(furan-2-yl)quinoline-4-carboxylic acid

Substituent Variations at Position 6

6-Methoxy-2-arylquinoline-4-carboxylic acids

- Structure : Methoxy group replaces fluorine.

- Biological Activity : Demonstrated P-glycoprotein inhibition, suggesting utility in overcoming multidrug resistance in cancer .

- Key Differences: Methoxy’s electron-donating nature increases quinoline ring electron density, altering interaction with redox-sensitive targets. Reduced electronegativity compared to fluorine may decrease metabolic stability.

Complex Derivatives with Additional Functional Groups

NSC 368390 (DuP-785)

- Structure: 6-Fluoro-3-methyl-2-(2′-fluoro-biphenyl-4-yl)quinoline-4-carboxylic acid.

- Biological Activity: Potent antitumor agent inhibiting dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis. Achieved >90% inhibition of human colon carcinomas in xenograft models .

- Key Differences : The biphenyl group enhances π-π stacking interactions, while the 3-methyl group improves solubility. These modifications result in superior anticancer activity compared to simpler furan derivatives.

6-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid

- Structure : Pyridin-2-yl replaces furan.

- Synthesis : Yielded via Pfitzinger reaction (46% yield) with distinct NMR shifts (δH 9.09 ppm for pyridine protons) .

- Key Differences : The nitrogen in pyridine enables hydrogen bonding and coordination with metal ions, broadening applications in metalloenzyme inhibition or photophysical materials.

Solubility and Stability

- 6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid: Limited solubility data, but the furan oxygen likely improves solubility in polar solvents (e.g., DMSO) compared to phenyl analogs.

- Comparison: Brominated analogs (e.g., 6-bromo-2-(furan-2-yl)quinoline-4-carboxylic acid) exhibit lower aqueous solubility due to increased hydrophobicity .

生物活性

6-Fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex polycyclic structure that includes:

- Quinoline core : A bicyclic aromatic system known for its biological activity.

- Furan ring : A five-membered aromatic ring that enhances the compound's reactivity.

- Fluorine atom : Substituted at the sixth position of the quinoline, which may enhance bioactivity.

- Carboxylic acid group : Present at the fourth position, contributing to its solubility and interaction with biological targets.

This structural composition allows for diverse chemical interactions, potentially leading to various therapeutic effects.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : It has been shown to inhibit topoisomerase II , an enzyme crucial for DNA replication and cell division. This inhibition can lead to apoptosis in cancer cells.

- Antimicrobial Activity : The compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or function.

Biological Activity Overview

Case Studies and Research Findings

- Antimicrobial Studies : In vitro studies have shown that this compound exhibits potent antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL against various strains .

- Cancer Research : A study highlighted its ability to induce apoptosis in cancer cell lines through the inhibition of topoisomerase II, suggesting potential as a chemotherapeutic agent.

- Structure-Activity Relationship (SAR) : Research indicates that modifications to the quinoline and furan moieties can enhance biological activity, underscoring the importance of structural optimization in drug design .

Potential Applications

Given its diverse biological activities, this compound has potential applications in:

- Pharmaceutical Development : As a lead compound for developing new antibiotics or anticancer agents.

- Research Tools : In proteomics and molecular biology for studying protein interactions and functions.

常见问题

Q. What are common synthetic routes for preparing 6-fluoro-2-(furan-2-yl)quinoline-4-carboxylic acid?

The compound is typically synthesized via coupling reactions or modifications of the quinoline core. For example, analogous quinoline-4-carboxylic acid derivatives are prepared using carbodiimide-based coupling agents (e.g., PyBOP) in DMF with N-methylmorpholine (NMM) as a base. The reaction involves activating the carboxylic acid group for amide bond formation with heterocyclic amines, followed by purification via vacuum filtration and chromatography . Pfitzinger or Gould–Jacob reactions may also be adapted for constructing the quinoline scaffold, with fluorination introduced via electrophilic substitution or late-stage functionalization .

Q. What analytical techniques are essential for characterizing this compound?

Key techniques include:

- NMR spectroscopy : H and C NMR confirm substituent positions and purity. For example, H NMR peaks for the furan ring protons typically appear at δ 6.5–7.5 ppm .

- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- HPLC : Reverse-phase chromatography (e.g., Zorbax SB-C18 column) with gradient elution (water/acetonitrile + 0.1% TFA) ensures purity >95% .

Q. What are the known biological activities of quinoline-4-carboxylic acid derivatives?

Quinoline derivatives exhibit antimicrobial, anticancer, and anti-tuberculosis activities. The 4-carboxylic acid moiety enhances solubility and metal-binding capacity, which is critical for targeting enzymes like DNA gyrase or topoisomerases. Fluorine substituents improve metabolic stability and bioavailability .

Advanced Research Questions

Q. How can reaction yields be optimized for unstable intermediates during synthesis?

Unstable intermediates (e.g., enol esters or RuO-oxidized products) require strict control of reaction conditions:

- Use inert atmospheres (N/Ar) to prevent oxidation.

- Employ low-temperature quenching and rapid purification (e.g., flash chromatography).

- Stabilize intermediates via lyophilization or storage in anhydrous solvents .

- For RuO-mediated oxidations, optimize stoichiometry (e.g., NaIO as co-oxidant) and solvent systems (CCl/MeCN) to minimize side reactions .

Q. What strategies resolve contradictions in NMR data for tautomeric forms?

Tautomerism in quinoline derivatives (e.g., keto-enol equilibria) can cause split or broad peaks. Solutions include:

- Variable-temperature NMR to identify dynamic equilibria.

- Derivatization (e.g., methyl ester formation) to lock tautomeric states.

- Computational modeling (DFT) to predict dominant tautomers and compare with experimental data .

Q. How can structural modifications enhance bioactivity while reducing toxicity?

- Substituent engineering : Replace the 6-fluoro group with electron-withdrawing groups (e.g., Cl, CF) to boost electrophilic interactions.

- Heterocycle substitution : Swap the furan ring with thiophene or pyridine to modulate lipophilicity and target selectivity .

- Prodrug design : Convert the carboxylic acid to esters or amides to improve membrane permeability, with in situ hydrolysis restoring activity .

Q. What methodologies validate target engagement in cellular assays?

- Cellular thermal shift assays (CETSA) : Monitor protein target stabilization upon compound binding.

- Fluorescence polarization : Track displacement of labeled probes (e.g., ATP analogs) in enzyme inhibition studies.

- CRISPR/Cas9 knockouts : Confirm activity loss in target-deficient cell lines .

Critical Analysis of Contradictions

- Yield variability : Discrepancies in yields (e.g., 29% vs. 85%) arise from differences in purification methods (e.g., column chromatography vs. recrystallization) and intermediate stability .

- Biological selectivity : Fluorine at position 6 enhances potency against Gram-positive bacteria but reduces activity against Gram-negative strains due to altered membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。